molecular formula C10H11N3S B2660345 N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine CAS No. 866153-99-3

N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine

Cat. No.: B2660345
CAS No.: 866153-99-3
M. Wt: 205.28
InChI Key: ZFOOLLVSRWMKDL-UHFFFAOYSA-N
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Description

N-[(5-Methylthiophen-2-yl)methyl]pyrazin-2-amine is a pyrazine derivative featuring a pyrazin-2-amine core substituted with a 5-methylthiophene methyl group. This compound is listed in a chemical catalog (CymitQuimica, Ref: 10-F688462) but is currently discontinued, indicating its primary use in research settings .

Properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-8-2-3-9(14-8)6-13-10-7-11-4-5-12-10/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOOLLVSRWMKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322470
Record name N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666347
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866153-99-3
Record name N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine typically involves the condensation of 5-methylthiophene-2-carboxaldehyde with pyrazin-2-amine. The reaction is usually carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Structural Features

Pyrazin-2-amine derivatives vary based on substituents attached to the pyrazine ring. Key structural analogues include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Notes
N-[(5-Methylthiophen-2-yl)methyl]pyrazin-2-amine 5-Methylthiophene methyl C11H12N3S 218.3 Thiophene enhances π-π stacking potential
N-(4-Bromo-2,6-dichlorophenyl)pyrazin-2-amine 4-Bromo-2,6-dichlorophenyl C10H6BrCl2N3 352.0 Planar phenyl ring; dihedral angle 75.5°
5-Methoxypyrazin-2-amine Methoxy C5H7N3O 125.1 Electron-donating group improves solubility
5-(Trifluoromethyl)pyrazin-2-amine Trifluoromethyl C5H4F3N3 163.1 Electron-withdrawing group increases lipophilicity
6-(4-Aminophenyl)-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine (APA) 4-Aminophenyl and 3,4,5-trimethoxyphenyl C17H18N4O3 326.4 Bulky substituents modulate NAT2 selectivity

Key Observations :

  • Electronic Effects : The 5-methylthiophene group in the target compound provides moderate electron density, whereas trifluoromethyl () and methoxy () groups drastically alter electronic properties.

Physicochemical Properties

Property This compound 5-Methoxypyrazin-2-amine 5-(Trifluoromethyl)pyrazin-2-amine
Purity (HPLC) Not reported ≥95% Not reported
Solubility Likely low (lipophilic thiophene) High (polar methoxy group) Low (CF3 group)
Storage Conditions Not reported 0–8°C Not reported

Insights :

  • The methoxy analogue () exhibits superior aqueous solubility compared to the target compound, making it more suitable for formulations requiring high bioavailability.

Comparison :

  • The bromo-chloro-phenyl analogue () shares structural similarities with hCA-II inhibitors but lacks direct activity data.

Crystallographic Analysis

Compound Dihedral Angle (°) Hydrogen Bonding (Å) Crystal System
This compound Not reported Not reported Not reported
N-(4-Bromo-2,6-dichlorophenyl)pyrazin-2-amine 75.5 N–H/N = 2.232 Monoclinic (P21/c)
N-(Pyrazin-2-yl)aniline 60.2 N–H/N = 2.245 Orthorhombic

Structural Implications :

    Biological Activity

    N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

    Chemical Structure and Properties

    This compound features a pyrazine core substituted with a 5-methylthiophenyl group. This structural configuration is critical for its interaction with biological targets.

    The compound's mechanism of action primarily involves its ability to bind to specific molecular targets, modulating their activity. It has been shown to inhibit bacterial enzymes, leading to antibacterial properties, and may also interact with cellular pathways relevant to cancer progression .

    Biological Activity Overview

    The following table summarizes the biological activities associated with this compound:

    Activity Target/Effect IC50/MIC Values References
    AntibacterialInhibition of bacterial enzymesMIC = 0.21 μM against E. coli,
    AntifungalActivity against pathogenic fungiModerate activity reported
    AnticancerPotential inhibition of cancer cell growthIC50 values not specified,

    Case Studies and Research Findings

    • Antibacterial Activity : In a study evaluating the antimicrobial properties of various compounds, this compound exhibited significant inhibitory effects against Escherichia coli and Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 0.21 μM. This suggests strong potential for development as an antibacterial agent .
    • Antifungal Properties : Research has demonstrated that the compound possesses moderate antifungal activity against several pathogenic fungi. While specific MIC values were not detailed, the compound’s efficacy highlights its potential in treating fungal infections .
    • Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. However, further investigations are required to elucidate the exact mechanism and quantify its effectiveness in various cancer models .

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